Cas no 20294-59-1 (2-Bromo-6-(tert-butyl)-4-nitrophenol)
2-Bromo-6-(tert-butyl)-4-nitrophenol Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-6-(tert-butyl)-4-nitrophenol
- 2-bromo-6-tert-butyl-4-nitrophenol
- 2-Brom-4-nitro-6-tert.-butyl-phenol
- 6-Brom-2-tert.butyl-4-nitro-phenol
- 6-Brom-4-nitro-2-tert.-butyl-phenol
- AK119982
- KB-229064
- SCHEMBL1530163
- CS-0436326
- DB-364896
- A909706
- 20294-59-1
- DTXSID50615704
-
- Inchi: 1S/C10H12BrNO3/c1-10(2,3)7-4-6(12(14)15)5-8(11)9(7)13/h4-5,13H,1-3H3
- InChI Key: JOOATDPFLVCPGU-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC(=C1O)C(C)(C)C)[N+](=O)[O-]
Computed Properties
- Exact Mass: 273.00006g/mol
- Monoisotopic Mass: 273.00006g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 66Ų
2-Bromo-6-(tert-butyl)-4-nitrophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019146662-1g |
2-Bromo-6-(tert-butyl)-4-nitrophenol |
20294-59-1 | 95% | 1g |
$671.96 | 2023-09-02 | |
| Cooke Chemical | BD0808848-1g |
2-Bromo-6-(tert-butyl)-4-nitrophenol |
20294-59-1 | 95+% | 1g |
RMB 3516.80 | 2025-02-20 | |
| Ambeed | A135952-1g |
2-Bromo-6-(tert-butyl)-4-nitrophenol |
20294-59-1 | 95+% | 1g |
$647.0 | 2025-02-27 | |
| Crysdot LLC | CD12098206-1g |
2-Bromo-6-(tert-butyl)-4-nitrophenol |
20294-59-1 | 95+% | 1g |
$772 | 2024-07-24 |
2-Bromo-6-(tert-butyl)-4-nitrophenol Suppliers
2-Bromo-6-(tert-butyl)-4-nitrophenol Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 2-Bromo-6-(tert-butyl)-4-nitrophenol
Professional Introduction to 2-Bromo-6-(tert-butyl)-4-nitrophenol (CAS No. 20294-59-1)
2-Bromo-6-(tert-butyl)-4-nitrophenol, with the chemical formula C₉H₉BrNO₄, is a significant compound in the field of pharmaceutical and agrochemical research. This compound belongs to the class of nitroaromatics and brominated phenols, which have garnered considerable attention due to their diverse biological activities and synthetic utility. The presence of both bromine and nitro substituents on the phenolic ring imparts unique reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The CAS number 20294-59-1 is a unique identifier for this compound, ensuring precise classification and tracking in scientific literature and industrial applications. The molecular structure of 2-Bromo-6-(tert-butyl)-4-nitrophenol features a benzene ring substituted with a bromine atom at the 2-position, a tert-butyl group at the 6-position, and a nitro group at the 4-position. This specific arrangement of functional groups contributes to its distinct chemical properties and potential applications.
In recent years, there has been growing interest in nitroaromatic compounds due to their role as key intermediates in drug development. The nitro group in 2-Bromo-6-(tert-butyl)-4-nitrophenol can be readily reduced to an amine, a transformation that is crucial in the synthesis of bioactive molecules. This property makes it particularly useful in the preparation of pharmaceuticals that require amine functionalities.
The bromine substituent at the 2-position adds another layer of reactivity, enabling further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are widely employed in the construction of complex organic molecules, including heterocyclic compounds that exhibit significant biological activity. The tert-butyl group at the 6-position provides steric hindrance, which can influence the electronic properties of the ring and affect its interaction with biological targets.
Recent studies have highlighted the potential of brominated phenols as intermediates in the synthesis of antimicrobial agents. The combination of bromine and nitro groups in 2-Bromo-6-(tert-butyl)-4-nitrophenol may contribute to its efficacy against various microbial pathogens. Researchers have explored its derivatives as candidates for novel antibiotics, leveraging its structural features to enhance binding affinity and reduce resistance development.
Another area of interest is the use of this compound in agrochemical applications. Nitroaromatics are known for their herbicidal and pesticidal properties, and modifications to their structure can lead to more effective formulations. The specific arrangement of substituents in 2-Bromo-6-(tert-butyl)-4-nitrophenol may confer advantages such as improved stability under environmental conditions or enhanced bioavailability in plants.
The synthesis of 2-Bromo-6-(tert-butyl)-4-nitrophenol typically involves nitration followed by bromination and alkylation steps. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it more accessible for research purposes. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been optimized to improve yield and purity.
In academic research, this compound has been utilized as a building block for more complex structures. Its versatility allows chemists to explore various modifications, leading to novel compounds with tailored properties. For instance, replacing the nitro group with other electron-withdrawing or donating groups can alter the electronic distribution across the aromatic ring, influencing reactivity and biological activity.
The pharmaceutical industry has also shown interest in this compound due to its potential as a precursor for drug candidates. Derivatives of 2-Bromo-6-(tert-butyl)-4-nitrophenol have been investigated for their anti-inflammatory, analgesic, and anticancer properties. The ability to modify its structure allows for fine-tuning of pharmacokinetic parameters, which is crucial for developing effective therapeutics.
Environmental considerations are increasingly important in the handling and application of organic compounds like 2-Bromo-6-(tert-butyl)-4-nitrophenol. Efforts are being made to develop greener synthetic routes that minimize waste and reduce environmental impact. Additionally, studies are focused on understanding the biodegradability and toxicity profile of this compound to ensure safe usage in various applications.
Future research directions may explore new synthetic strategies to enhance the accessibility and functionality of 2-Bromo-6-(tert-butyl)-4-nitrophenol derivatives. Collaborative efforts between academia and industry could accelerate the discovery of novel applications in medicine and agriculture. The continued investigation into this compound promises to yield valuable insights into its potential benefits across multiple sectors.
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